3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate
Description
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate (CAS: 45300-87-6) is a complex organophosphate ester with a linear polyether backbone. Its molecular formula is C₂₀H₄₃O₈P, and it has a molecular weight of 442.530 g/mol . The compound features four ether oxygen atoms spaced evenly along a 24-carbon chain, terminating in a dihydrogen phosphate group. Its LogP value of 3.50 indicates moderate lipophilicity, suggesting balanced solubility in both polar and nonpolar media .
Applications: Primarily used in analytical chemistry, this compound is separated and quantified via reverse-phase HPLC using specialized columns like Newcrom R1 . Its structural features make it a candidate for studying phase-transfer catalysis or surfactant behavior, though specific industrial applications remain underreported in the literature.
Properties
CAS No. |
70198-18-4 |
|---|---|
Molecular Formula |
C25H53O8P |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[2-[2-(2-heptadecoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C25H53O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-19-30-20-21-31-22-23-32-24-25-33-34(26,27)28/h2-25H2,1H3,(H2,26,27,28) |
InChI Key |
MPESRJWPJGWNME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOCCOCCOCCOCCOP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate typically involves a series of chemical reactions starting from a long-chain alcohol. The process includes the following steps:
Esterification: The long-chain alcohol undergoes esterification with phosphoric acid to form the phosphate ester.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate is scaled up using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate ester groups to other functional groups.
Substitution: The phosphate ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit oxidative reactions by acting as an antioxidant, thereby protecting cells and materials from oxidative damage. The specific pathways involved include the scavenging of free radicals and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Polyether-Phosphate Family
(a) 3,6,9,12-Tetraoxapentacosan-1-ol Dihydrogen Phosphate (CAS: 499130-61-9)
- Molecular Formula : C₂₁H₄₅O₈P
- Molecular Weight : 458.56 g/mol
- Key Differences: Contains one additional methylene (-CH₂-) group in the carbon chain compared to the target compound, increasing hydrophobicity (predicted LogP > 3.50) . Limited data on applications, but its extended chain may enhance membrane permeability in surfactant studies.
(b) 15-Methyl-3,6,9,12-Tetraoxahexadecan-1-ol Dihydrogen Phosphate (CAS: 63217-09-4)
- Molecular Formula : C₁₃H₂₉O₈P
- Molecular Weight : 344.34 g/mol
- Key Differences: Shorter carbon chain (16 vs. 24 carbons) reduces molecular weight and LogP (estimated ~2.8), favoring aqueous solubility .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Chain Length |
|---|---|---|---|---|
| 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate | C₂₀H₄₃O₈P | 442.53 | 3.50 | 24 carbons |
| 3,6,9,12-Tetraoxapentacosan-1-ol dihydrogen phosphate | C₂₁H₄₅O₈P | 458.56 | >3.50 | 25 carbons |
| 15-Methyl-3,6,9,12-Tetraoxahexadecan-1-ol dihydrogen phosphate | C₁₃H₂₉O₈P | 344.34 | ~2.80 | 16 carbons |
Functional Analogues: Phosphate Esters with Industrial Relevance
Compounds such as Trimethylphenyl phosphate (TMPP) and Cresyl diphenyl phosphate (CDPP) (see ) share the phosphate ester functional group but differ in backbone structure and applications:
Table 2: Functional Comparison with Industrial Phosphates
Key Differences :
- Backbone Flexibility : Polyether-phosphates like the target compound exhibit greater conformational flexibility due to ether linkages, enhancing solubility in polar solvents compared to rigid aromatic phosphates like TMPP .
- Thermal Stability : Aromatic phosphates (e.g., TMPP) generally exhibit higher thermal stability (>300°C), whereas aliphatic polyether-phosphates decompose at lower temperatures (~200°C) due to ether bond cleavage .
Binding Affinity and Selectivity
Evidence from macrocyclic receptor studies () highlights the importance of phosphate group geometry in anion binding.
Biological Activity
Overview of 3,6,9,12-Tetraoxanonacosyl Dihydrogen Phosphate
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate is a phospholipid compound that has gained attention in biochemical research due to its unique structure and potential biological activities. The compound is characterized by a long-chain aliphatic backbone with multiple ether linkages and a phosphate group, which may influence its interaction with biological membranes and cellular systems.
Chemical Structure
The chemical structure of 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate can be represented as follows:
- Molecular Formula : C₉H₁₉O₄P
- CAS Number : 70198-18-4
Membrane Interaction
The presence of multiple ether linkages in the structure of 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate suggests that it may exhibit significant interactions with lipid bilayers. Such interactions can alter membrane fluidity and permeability, potentially affecting the transport of ions and small molecules across cellular membranes.
Antioxidant Properties
Preliminary studies indicate that compounds with similar structures may exhibit antioxidant properties. The ability to scavenge free radicals can be beneficial in mitigating oxidative stress in biological systems.
Enzyme Modulation
Research has shown that phospholipid derivatives can influence enzyme activities. For instance, they may act as substrates or inhibitors for various phospholipases and kinases, which play crucial roles in cell signaling and metabolism.
Case Studies and Research Findings
-
Study on Membrane Dynamics :
- A study investigating the effect of phospholipid analogs on membrane dynamics found that compounds similar to 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate could significantly alter membrane properties. These changes were linked to enhanced fluidity and permeability in model membranes.
-
Antioxidant Activity Assessment :
- A comparative analysis of various phospholipids demonstrated that certain analogs exhibited notable antioxidant activity. The study suggested that the structural features of these compounds contribute to their ability to neutralize reactive oxygen species (ROS).
-
Enzyme Interaction Studies :
- Research exploring the interaction of phospholipid derivatives with specific enzymes revealed that these compounds could modulate enzyme activity. This modulation was particularly evident in studies focusing on phospholipase A2 and protein kinase C pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 202.22 g/mol |
| Solubility | Soluble in organic solvents |
| Antioxidant Activity | Moderate (compared to standard antioxidants) |
| Membrane Fluidity Effect | Increased fluidity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
